Home > Products > Screening Compounds P119513 > 2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide
2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide -

2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Catalog Number: EVT-4998121
CAS Number:
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a naphtho[2,3-d]imidazole-4,9-dione derivative synthesized and evaluated for its antiproliferative activity. Preliminary results indicated that it exhibits selective inhibitory activity against the A549 cancer cell line with a GI50 value of 6.40 μM. []

(Z)-N-(4-(1-Ethyl-2-methyl-9-oxo-naphtho[2,3-d]imidazol-ylideneamino-phenyl)acetamide

Compound Description: This naphtho[2,3-d]imidazole-4,9-dione derivative displayed selective inhibitory activity against the growth of the A549 cancer cell line with a GI50 value of 6.93 μM. []

Compound Description: This compound, another naphtho[2,3-d]imidazole-4,9-dione derivative, exhibited selective inhibitory activity against the A549 cancer cell line, with a GI50 value of 6.48 μM. []

Compound Description: This naphtho[2,3-d]imidazole-4,9-dione derivative showed selective inhibitory activity against both the A549 (GI50 = 6.48 μM) and CE81T (GI50 = 4.78 μM) cancer cell lines. []

N-[(3-p-Fluorophenyl-1-propyl)-4-methyl-4-piperidinyl]-4-amino-5-iodo-2-methoxybenzamide (R93274)

Compound Description: R93274 is a selective 5-HT2AR antagonist used in a study to distinguish the functions of different 5-HT2 receptor subtypes in the tryptamine-induced 5-HT syndrome in rats. []

2-(Dimethylaminomethyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine (R99647)

Compound Description: R99647 is a 5-HT2A/CR antagonist. It was also used in the study on the tryptamine-induced 5-HT syndrome in rats. []

6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline (SB-242084)

Compound Description: SB-242084 is a selective 5-HT2B/CR antagonist used in the study investigating the role of 5-HT2 receptors in the tryptamine-induced 5-HT syndrome in rats. []

N-(4-[2-Fluorobenzoyl]-1,3-dimethyl-1H-pyrazol-5-yl)-2-([3-(2-methyl-1-piperidinyl)propyl]amino)-acetamide(Z)-2-butenedioate (1:2) (FP-1)

Compound Description: FP-1 is a potential antipsychotic agent that was found to induce mammary gland neoplasia in male rats within 13 weeks. [] Further studies with structural analogs were conducted to explore this tumor induction. []

Compound Description: PD 108298, a proposed neuroleptic drug, was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100. [] It also elicited mammary adenocarcinomas in male rats after 13 weeks of treatment. []

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride (PD 109394)

Compound Description: PD 109394, another proposed neuroleptic drug, demonstrated mutagenic activity in Salmonella typhimurium strains, specifically in TA98 and TA100. [] Similar to PD 108298, it also elicited mammary adenocarcinomas in male rats after 13 weeks of treatment. []

5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627)

Compound Description: PD 71627 is an aminopyrazole derivative that was found to induce mammary adenocarcinomas in male rats. [] This compound displayed potent mutagenicity in Salmonella typhimurium strains TA98 and TA100, with its activity significantly higher than that of its amide derivatives, PD 108298 and PD 109394. []

(5aR-trans)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (Quinelorane)

Compound Description: Quinelorane is a dopamine D2/D3 agonist that induces yawning behavior in rats in a dose-dependent manner. [] The study suggests that quinelorane's yawning-inducing effect is mediated by D3 receptors, while higher doses lead to yawning inhibition due to competing D2 receptor activity. []

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

Compound Description: Pramipexole is a dopamine D2/D3 agonist evaluated for its ability to induce yawning in rats. The study suggests that this yawning response is a D3 agonist-mediated behavior. []

1-(N-(2-(Diethylamino)ethyl)-N-(4-(4-trifluoromethylphenyl)benzyl)aminocarbonylmethyl)-2-(4-fluorobenzyl)thio-5,6-trimethylenepyrimidin-4-one

Compound Description: This compound is identified as a potential agent for treating and/or preventing skin ulcers. []

N-(2-Diethylaminoethyl)-2-[2-(2-(2,3-difluorophenyl)ethyl)-4-oxo-4,5,6,7-tetrahydrociclopentapirimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)acetamide

Compound Description: This compound is another potential agent identified for treating and/or preventing skin ulcers. []

N-(1-(2-Methoxyethyl)piperidin-4-yl)-2-[2-(2,3-difluorobenzylthio)-4-oxo-4H-quinolin-1-yl]-N-(4'- trifluoromethyl-biphenyl-4-ylmethyl)-acetamide

Compound Description: This compound is also identified as a potential agent for treating and/or preventing skin ulcers. []

Methyl 2-[4-({[2-[2-(2,3-difluorophenyl)ethyl]-4-oxopyrido[2,3-d]pirimidin-1(4H)-yl]acetyl}[4'-(trifluoromethyl)-4-biphenylyl]methyl}amino)-1-piperidinyl]-2-methylpropanoate

Compound Description: This compound is the final agent identified in the study as potentially beneficial for treating and/or preventing skin ulcers. []

Properties

Product Name

2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H28N2O2/c1-4-10-20-11-8-16(9-12-20)19-18(21)13-22-17-7-5-6-14(2)15(17)3/h5-7,16H,4,8-13H2,1-3H3,(H,19,21)

InChI Key

ABKSLIHVTRWXOL-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=CC(=C2C)C

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=CC(=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.